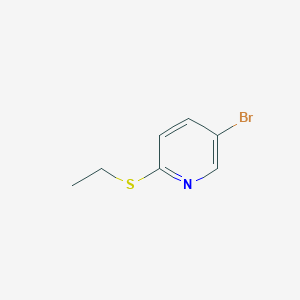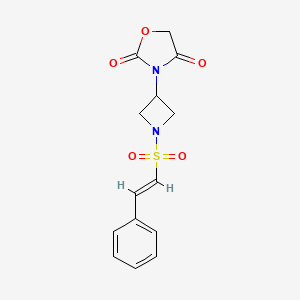![molecular formula C10H6F3N3O2 B2384581 1-[2-Nitro-4-(trifluormethyl)phenyl]-1H-imidazol CAS No. 25373-61-9](/img/structure/B2384581.png)
1-[2-Nitro-4-(trifluormethyl)phenyl]-1H-imidazol
Übersicht
Beschreibung
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a compound that features a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Wissenschaftliche Forschungsanwendungen
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
Target of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other nitrophenyl compounds, it may interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular context and could involve binding to active sites or allosteric modulation of protein function .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole typically involves the nitration of a trifluoromethyl-substituted phenyl compound followed by the formation of the imidazole ring. One common method involves the use of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired imidazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-imidazole.
Substitution: Depending on the nucleophile, various substituted imidazole derivatives can be formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-nitro-4-(trifluoromethyl)phenol: Similar structure but lacks the imidazole ring.
2-nitro-4-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an imidazole ring.
Uniqueness
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZWGVPOLFJCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)


![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)


![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)
![2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2384518.png)


